molecular formula C19H34O4Si B175333 Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate CAS No. 161978-56-9

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate

Cat. No. B175333
M. Wt: 354.6 g/mol
InChI Key: NIOJULSEJPAEJV-UHFFFAOYSA-N
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Description

“Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a tert-butyldimethylsilyl ether group attached to a cyclopentenone ring, and a heptanoate chain .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The tert-butyldimethylsilyl group is a common protecting group in organic synthesis, often used to protect alcohol groups during reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The ester group might undergo hydrolysis or transesterification under acidic or basic conditions. The double bond in the cyclopentenone ring might participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound serves as a key intermediate in the synthesis of misoprostol, showcasing its significance in the production of prostaglandin analogues. The process involves a ZnCl2 catalyzed Friedel-Crafts reaction, highlighting its utility in organic synthesis methods (Jiang Xin-peng et al., 2017). Additionally, its derivatives undergo oxidation by atmospheric oxygen in a toluene–DBU–O2 medium, demonstrating its role in tandem-type isomerization/oxidation transformations (A. Gimazetdinov et al., 2020).

Chromatography and Enantiomer Separation

This compound and its derivatives have been utilized in the development of chiral stationary phases for high-performance liquid chromatography (HPLC) and gas chromatography (GC). For instance, it has been used for silica-based immobilization of cyclomaltoheptaose derivatives for enantioselective HPLC, enabling the separation of chiral compounds (H. Dittmann et al., 2000). Furthermore, it facilitates the creation of chiral stationary phases in GC for enantiomer separation, underscoring its importance in analytical chemistry (Jürgen Dönnecke et al., 1994).

Material Science

The compound is involved in the cyclopolymerization of fluorinated compounds, leading to the formation of new polymers. These polymers, characterized by their solubility in organic solvents and film-forming properties, contribute to advancements in material sciences, especially in the development of selective gas separation membranes (Kyung Mo Koo et al., 1993).

properties

IUPAC Name

methyl 7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h13,16H,7-12,14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOJULSEJPAEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405279
Record name Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate

CAS RN

161978-56-9
Record name Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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